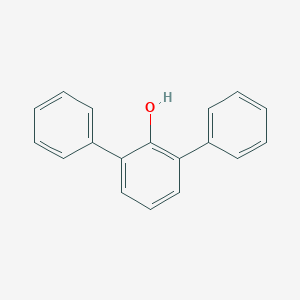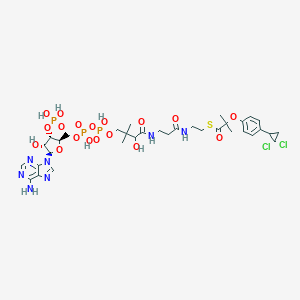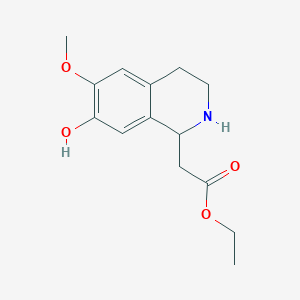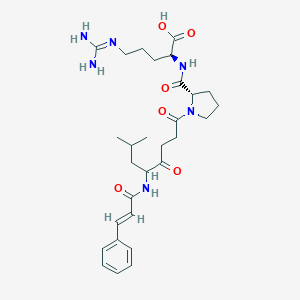![molecular formula C24H29NO8 B049796 [(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate CAS No. 114869-95-3](/img/structure/B49796.png)
[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler aromatic ketones or aldehydes, leading to the formation of more complex structures such as terphenyls, thiazolidin-4-one acetates, and oxazolene derivatives. For instance, the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones has been explored as a novel synthon for creating 1,3-terphenyls from aryl ketones in a single step, showcasing the intricate processes involved in forming such complex molecules (Ram & Goel, 1996).
Molecular Structure Analysis
The molecular structure of complex organic molecules like our compound is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the stereochemistry of its various chiral centers. For example, the crystal structure analysis of similar molecules has revealed interactions such as C-H···O to form dimers, which are crucial for understanding the compound's behavior in different environments (Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving compounds of this complexity often include cyclocondensation, esterification, and methoxycarbonylation, indicating a wide range of reactivity and potential for various chemical transformations. The palladium-catalyzed synthesis of E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols showcases the type of chemical reactivity such molecules can exhibit, including oxidative cyclization and alkoxycarbonylation (Gabriele et al., 2000).
Applications De Recherche Scientifique
Quantification of Methanogenic Pathways
A study by Conrad (2005) reviews the quantification of methanogenic pathways using stable carbon isotopic signatures, which is essential for understanding the environmental impact of various compounds including acetates. This research could provide a methodological foundation for analyzing the degradation pathways and environmental fate of complex acetates like the one (Conrad, 2005).
Analytical Techniques for Anti-Diabetic Drugs
Danao (2021) covers sophisticated analytical techniques for the determination of anti-diabetic drugs, emphasizing the importance of accurate analysis in pharmaceutical products. This highlights the potential for applying advanced analytical methodologies to study complex molecules, including the synthesis and breakdown of acetate derivatives (Danao, 2021).
Degradation of Acetaminophen by Advanced Oxidation
Qutob et al. (2022) review the degradation of acetaminophen, a process that involves advanced oxidation techniques. This study might offer insights into how complex organic molecules, similar to the specified acetate, undergo degradation in various environments, potentially informing environmental safety assessments (Qutob et al., 2022).
Conversion of Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) discuss the conversion of plant biomass into furan derivatives, an area that could be relevant for understanding the synthesis or breakdown of complex acetates in bio-based chemical production processes (Chernyshev et al., 2017).
Biodegradation and Fate in Soil and Groundwater
Thornton et al. (2020) provide a comprehensive review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. This research may offer parallel insights into the environmental behavior and degradation pathways of complex acetates, enhancing understanding of their stability and transformation in natural settings (Thornton et al., 2020).
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8/c1-16(26)30-15-19-21(27)22(31-13-17-9-5-3-6-10-17)20(23(29-2)33-19)25-24(28)32-14-18-11-7-4-8-12-18/h3-12,19-23,27H,13-15H2,1-2H3,(H,25,28)/t19-,20-,21-,22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTXJTGQZBSOKH-JLMDMGSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

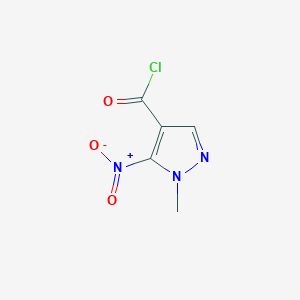
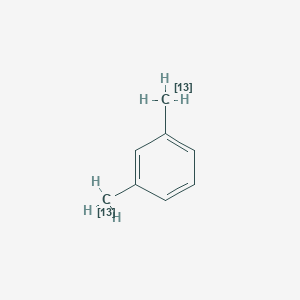
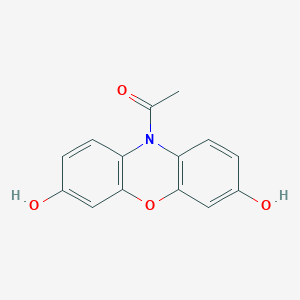
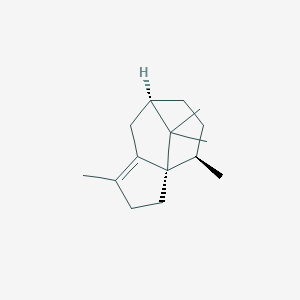
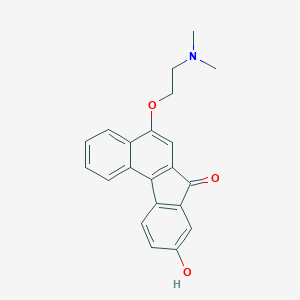
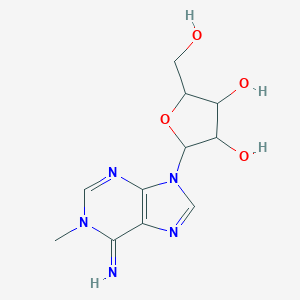
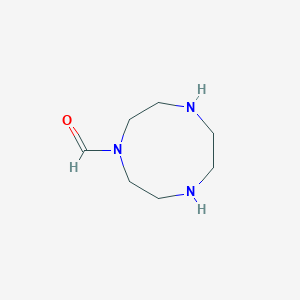
![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
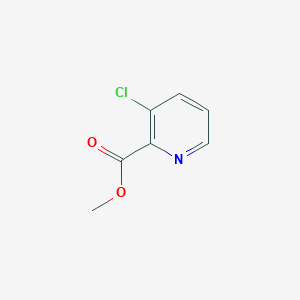
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
